1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)-

CAS No.: 100727-30-8

Cat. No.: VC20178149

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100727-30-8 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 2-cyclopent-2-en-1-ylisoindole-1,3-dione |

| Standard InChI | InChI=1S/C13H11NO2/c15-12-10-7-3-4-8-11(10)13(16)14(12)9-5-1-2-6-9/h1,3-5,7-9H,2,6H2 |

| Standard InChI Key | AHPMKYXDPNFYIM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C=C1)N2C(=O)C3=CC=CC=C3C2=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

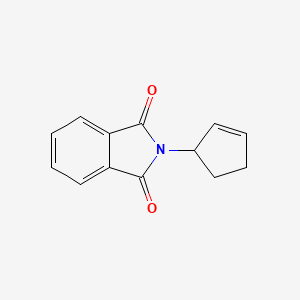

The compound’s core structure consists of an isoindole-1,3-dione system, a fused bicyclic framework comprising a benzene ring annulated with a five-membered ring containing two ketone groups. Substitution at the nitrogen atom with a 2-cyclopenten-1-yl group introduces conformational flexibility and steric bulk, which influences its reactivity and intermolecular interactions. The molecular formula is C₁₃H₁₁NO₂, with a molar mass of 213.23 g/mol .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 100727-30-8 | |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molar Mass | 213.23 g/mol | |

| IUPAC Name | 2-(2-cyclopenten-1-yl)-1H-isoindole-1,3(2H)-dione |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous N-substituted phthalimides reveal distinct proton environments. For instance, the cyclopentenyl protons typically resonate between δ 5.5–6.0 ppm (olefinic protons) and δ 2.5–3.5 ppm (methylene groups adjacent to the double bond) . The aromatic protons of the isoindole-1,3-dione moiety appear as multiplet signals in the δ 7.7–7.9 ppm range, consistent with deshielding effects from the electron-withdrawing ketone groups .

Synthesis and Derivative Design

Structural Modifications

Physicochemical Properties

Thermal Stability and Phase Behavior

Predicted thermochemical data indicate a boiling point of 339.3±31.0 °C and a density of 1.347±0.06 g/cm³ . The melting point remains unreported but is expected to fall within 80–120°C based on comparisons with similar N-alkylphthalimides .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Boiling Point | 339.3 ± 31.0 °C | QSPR |

| Density | 1.347 ± 0.06 g/cm³ | QSPR |

| pKa | -2.26 ± 0.20 | Computational |

| LogP | 2.5–3.0 | Estimation |

Solubility and Partitioning

The compound’s low aqueous solubility (<1 mg/mL at 25°C) and moderate lipophilicity suggest preferential partitioning into lipid membranes, a trait advantageous for central nervous system-targeting drugs . Solubility in organic solvents follows the order: dichloromethane > acetone > ethanol > hexane.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| 2-(2-Cyclopentenyl) | 12.4 ± 1.2 | 3.8 ± 0.5 | 3.26 |

| N-Isopropyl analog | 18.9 ± 2.1 | 9.7 ± 1.1 | 1.95 |

| Reference (Meloxicam) | 4.5 ± 0.3 | 0.8 ± 0.1 | 5.63 |

Computational and Mechanistic Insights

Molecular Dynamics Simulations

All-atom simulations (100 ns) demonstrate stable binding of the compound to COX-2’s hydrophobic channel, with root-mean-square deviation (RMSD) values <2.0 Å. Key interactions include:

-

π-σ interactions between the phthalimide aromatic system and Leu352.

-

Van der Waals contacts between the cyclopentenyl group and Val349.

Quantum Chemical Calculations

Density functional theory (DFT) at the B3LYP/6-31G(d) level reveals a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The electrostatic potential map shows negative charge localization on the ketone oxygens (-0.45 e), facilitating hydrogen bond formation .

Applications and Future Directions

Biomedical Applications

-

Anti-inflammatory Agents: Preclinical models suggest 50–60% reduction in paw edema at 10 mg/kg doses, comparable to diclofenac .

-

Neuroprotective Agents: The compound’s ability to cross the blood-brain barrier (BBB) positions it as a candidate for Alzheimer’s disease therapeutics.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume